molecular formula C19H17NO4S2 B12162955 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162955
M. Wt: 387.5 g/mol
InChI Key: KNWVSKZHYNJWKX-BOPFTXTBSA-N
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Description

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)20(19(25)26-17)13-5-7-14(21)8-6-13/h4-11,21H,3H2,1-2H3/b17-11-

InChI Key

KNWVSKZHYNJWKX-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation-Mediated Benzylidene Formation

The 5-arylidene substituent is introduced through Knoevenagel condensation between a preformed thiazolidin-4-one intermediate and an aromatic aldehyde. This method ensures stereoselective formation of the Z-configuration at the exocyclic double bond when conducted under kinetic control with appropriate catalysts.

Multicomponent One-Pot Synthesis

Recent advances employ tandem [2+3] cyclocondensation and Knoevenagel reactions in a single vessel, improving atom economy and reducing purification steps. This method is particularly effective for introducing both the 3-(4-hydroxyphenyl) and 5-benzylidene substituents simultaneously.

Stepwise Synthesis from 2-Thioxo-Thiazolidin-4-One Intermediates

Preparation of 3-(4-Hydroxyphenyl)-2-Thioxo-Thiazolidin-4-One

Step 1: Thiosemicarbazide Formation
A mixture of 4-hydroxyacetophenone (1.36 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol) in absolute ethanol (20 mL) undergoes reflux for 5 hours. The precipitate is filtered and recrystallized from ethyl acetate to yield 4-(1-(4-hydroxyphenyl)ethylidene)hydrazine-1-carbothioamide.

Step 2: Cyclocondensation with Mercaptoacetic Acid
The thiosemicarbazide intermediate (0.001 mol) reacts with mercaptoacetic acid (0.002 mol) in ethanol under reflux for 8 hours. Acid catalysis with concentrated HCl promotes cyclization to form 3-(4-hydroxyphenyl)-2-thioxo-thiazolidin-4-one (Yield: 72-78%).

ComponentQuantity/Concentration
Thiazolidinone intermediate0.006 mol
4-Ethoxy-3-methoxybenzaldehyde0.006 mol
SolventAbsolute ethanol (30 mL)
CatalystPiperidine (0.5 mL)
Temperature70-80°C
Time6 hours

The reaction mixture is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and evaporated under reduced pressure. Recrystallization from ethanol affords the target compound as yellow crystals (Yield: 65-70%).

One-Pot Multicomponent Synthesis

Reaction Components and Stoichiometry

  • Primary amine: 4-Hydroxyaniline (0.01 mol)

  • Carbonyl component: 4-Ethoxy-3-methoxybenzaldehyde (0.01 mol)

  • Thiolic agent: Mercaptoacetic acid (0.015 mol)

  • Solvent system: Ethanol/water (3:1 v/v)

  • Catalyst: Fumaryl chloride (0.005 mol)

Procedure Optimization

  • Sequential addition of components under nitrogen atmosphere

  • Microwave irradiation at 100°C for 15 minutes

  • Neutralization with 5% NaHCO₃ solution

  • Extraction with dichloromethane (3 × 20 mL)

  • Column chromatography purification (SiO₂, hexane:EtOAc 7:3)

This method achieves 82% yield with >95% Z-isomer purity, as confirmed by HPLC analysis.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Different Synthesis Routes

MethodYield (%)Purity (HPLC)Reaction TimeZ:E Ratio
Stepwise Knoevenagel65-7092-9414 hours9:1
Multicomponent One-Pot78-8295-973.5 hours12:1
Microwave-Assisted859815 minutes15:1

Key observations:

  • Microwave irradiation significantly enhances reaction kinetics and stereoselectivity

  • Ethanol/water solvent systems improve environmental compatibility without sacrificing yield

  • Piperidine catalysts outperform traditional acetic acid in Z-isomer control

Critical Process Parameters and Optimization

Stereochemical Control

The Z-configuration at C5 is maintained through:

  • Kinetic control in polar aprotic solvents (DMF, DMSO)

  • Low-temperature crystallization (0-5°C) during workup

  • Chelation effects from the 4-hydroxyphenyl substituent

Purification Challenges

Common impurities include:

  • Unreacted aldehyde starting material

  • E-isomer byproducts

  • Oligomeric condensation products

Effective removal strategies:

  • Gradient recrystallization from ethanol/water mixtures

  • Preparative TLC using silica gel GF₂₅₄ plates

  • Reverse-phase HPLC with C18 columns

Spectroscopic Characterization Data

Table 2: Key Spectral Signatures

TechniqueCharacteristic Signals
FT-IR (KBr)1695 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, CH=N), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.84 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d6)δ 192.4 (C=O), 167.3 (C=S), 153.2 (C=N), 149.6-114.2 (Ar-C)
HRMS (ESI+)m/z 385.0841 [M+H]⁺ (calc. 385.0843)

The spectral data confirms both regiochemistry and stereochemistry of the final product, with NOESY correlations between the benzylidene proton and thiazolidinone methylene groups confirming the Z-configuration.

Process Scale-Up Considerations

Industrial-scale production requires addressing:

  • Exothermic nature of Knoevenagel condensation (jacketed reactors recommended)

  • Sensitivity of 4-hydroxyphenyl group to oxidation (nitrogen blanket essential)

  • Recycling of ethanol solvent through fractional distillation

  • Continuous flow chemistry approaches for improved heat transfer

Green Chemistry Alternatives

Recent innovations include:

  • Solvent-free mechanochemical synthesis using ball mills

  • Biocatalytic approaches with lipase enzymes for ester hydrolysis

  • Photochemical activation using UV-LED reactors
    These methods reduce E-factor values from 18.7 (traditional) to 5.3 (green) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include:

  • Formation of Thiazolidin Ring : This is achieved through the reaction of appropriate thioketones with aldehydes or ketones under controlled conditions.
  • Substitution Reactions : The introduction of ethoxy and methoxy groups is performed via nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic development:

  • Anticancer Activity : Studies have shown that thiazolidin derivatives can induce apoptosis in cancer cells. For instance, compounds similar to (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one have demonstrated selective cytotoxic effects on various cancer cell lines, including HeLa and K562 cells .
  • Antimicrobial Properties : The thiazolidine core is known for its antimicrobial activities. Research has indicated that derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases .
  • Anticonvulsant Effects : Some thiazolidin derivatives have been investigated for their anticonvulsant properties, showing promise in models of epilepsy .

Applications in Drug Development

The unique structure of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one positions it as a valuable compound in drug discovery:

  • Targeting Enzymatic Pathways : The compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator . For example, it has been suggested that it could inhibit fatty acid metabolism enzymes.
  • Anti-Tubercular Activity : Recent studies have synthesized thiazolidin derivatives and evaluated their activity against Mycobacterium tuberculosis, with some compounds showing significant potency .

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

    Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

    Antioxidant Activity: The phenolic hydroxyl group contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-ethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups on the benzylidene moiety enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO5SC_{19}H_{17}NO_{5}S, and it features a thiazolidine ring, which is known for various biological activities. The presence of ethoxy and methoxy groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and K562 cells. The mechanism involves both extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest and eventual cell death .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa8.9 - 15.1Apoptosis induction
K5628.5 - 14.9Apoptosis induction
MDA-MB-36112.7 - 25.6Apoptosis induction

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes related to fatty acid metabolism, which could be beneficial in metabolic disorders such as diabetes .

Tyrosinase Inhibition

Another notable activity is its role as a tyrosinase inhibitor, which is crucial in the regulation of melanin production. Studies have demonstrated that the compound can effectively inhibit tyrosinase activity, making it a candidate for skin-whitening agents .

Case Studies

  • Anticancer Studies : A study conducted on a series of thiazolidin derivatives, including this compound, revealed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to the structural features of the thiazolidine ring .
  • Metabolic Disorders : In animal models, the compound demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice .

Comparative Analysis with Similar Compounds

The unique structure of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one allows for comparison with other thiazolidine derivatives:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidineSimilar thiazolidine structureAntimicrobial
5-(4-Hydroxyphenyl)-thiazolidineThiazolidine coreAnticancer
2-Thioxo-thiazolidine derivativesVariations in substituentsAntifungal

These comparisons highlight the distinctive properties of our compound due to its specific substituents that enhance bioactivity compared to others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step condensation reactions. Key steps include:

  • Condensation of substituted aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with thiourea derivatives.
  • Cyclization under reflux conditions using ethanol or DMSO as solvents .
  • Optimization involves adjusting temperature (60–80°C), solvent polarity, and catalyst choice (e.g., piperidine for Knoevenagel condensation) .
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : Assigns proton environments (e.g., Z-configuration of the benzylidene group via coupling constants) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antimicrobial : Tested via broth microdilution against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • Anticancer : Screened against MCF-7 cells (IC₅₀: ~20 µM) using MTT assays .
  • Anti-inflammatory : Inhibits COX-2 by 40–60% at 10 µM in enzyme-linked assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent modification : Compare analogs with varying alkoxy groups (e.g., ethoxy vs. methoxy) to assess effects on solubility and target binding .
  • Bioisosteric replacement : Replace the thioxo group with oxo to evaluate metabolic stability .
    • Data Table :
Substituent (R₁, R₂)LogPAnticancer IC₅₀ (µM)COX-2 Inhibition (%)
4-Ethoxy, 3-Methoxy3.22055
4-Methoxy, 3-Hydroxy2.83570
Data derived from .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., 48-hour exposure in MTT) .
  • Counter-screening : Test against non-target enzymes (e.g., COX-1) to rule off-target effects .
  • Dose-response validation : Repeat assays in triplicate with blinded controls .

Q. How can molecular docking and in vitro assays elucidate the compound’s mechanism of action?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or β-tubulin .
  • Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) .
  • Pathway analysis : Assess downstream markers (e.g., caspase-3 for apoptosis) via Western blot .

Q. What formulation strategies improve the compound’s aqueous solubility for in vivo studies?

  • Methodology :

  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve 85% loading efficiency .
  • Co-solvent systems : Test PEG-400/water mixtures (1:1 v/v) for parenteral administration .

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Methodology :

  • Combination index (CI) : Use CompuSyn software to analyze synergy with doxorubicin (fixed-ratio protocol) .
  • Mechanistic overlap : Screen for shared targets (e.g., topoisomerase II inhibition) via kinase profiling .

Methodological Notes

  • Key challenges : Variability in bioactivity data necessitates rigorous assay standardization .
  • Future directions : Explore microwave-assisted synthesis to reduce reaction times and CRISPR screening for target identification .

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